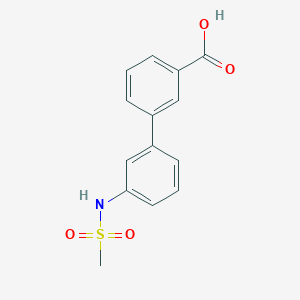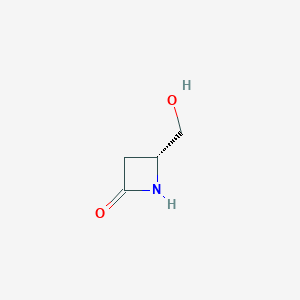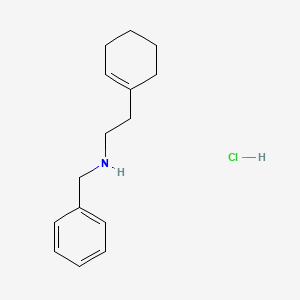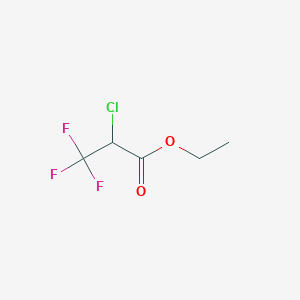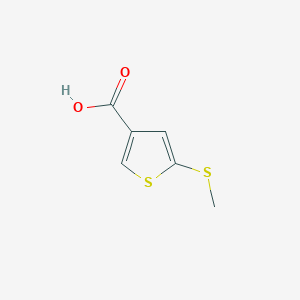
5-Chloro-2-hydroxypyridine-4-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-hydroxypyridine-4-boronic acid (5-Cl-2-HOPBA) is a versatile boronic acid derivative which has been used for a variety of purposes in both scientific research and in laboratory experiments. It is a relatively new compound and has only recently been discovered and studied. 5-Cl-2-HOPBA has been found to have a variety of applications in both organic and inorganic chemistry, as well as in biochemistry and physiology.
科学研究应用
5-Chloro-2-hydroxypyridine-4-boronic acid has been used in a variety of scientific research applications, including organic and inorganic chemistry, biochemistry and physiology. In organic chemistry, this compound has been used as a reagent in the synthesis of various compounds and materials, such as polymers and catalysts. In inorganic chemistry, this compound has been used to synthesize metal-organic frameworks (MOFs), which are materials with potential applications in catalysis, gas storage, and drug delivery. In biochemistry, this compound has been used to study the effects of various compounds on cellular processes and to study the structure and function of proteins. In physiology, this compound has been used to study the effects of various compounds on the human body, such as the effects of drugs, hormones, and other biological agents.
作用机制
The exact mechanism of action of 5-Chloro-2-hydroxypyridine-4-boronic acid is not yet fully understood. However, it is believed that the boronic acid group of this compound is responsible for its reactivity and its ability to interact with other molecules. It is believed that the boronic acid group binds to the target molecule, forming a covalent bond. This bond then allows the this compound molecule to interact with the target molecule, which can lead to a variety of biological effects, depending on the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied and are not yet fully understood. However, it is believed that this compound can interact with various biological molecules, such as proteins, and can affect the structure and function of these molecules. It is also believed that this compound can affect the activity of enzymes and receptors, which can lead to changes in cellular processes and physiological responses.
实验室实验的优点和局限性
5-Chloro-2-hydroxypyridine-4-boronic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a relatively stable compound. It also has a high reactivity, which makes it useful for a variety of synthetic reactions. In addition, this compound can be used to study the effects of various compounds on cellular processes and physiological responses.
However, there are also some limitations to using this compound in laboratory experiments. It is not always easy to obtain pure this compound, as it can be difficult to isolate and purify. In addition, the exact mechanism of action of this compound is not yet fully understood, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the use of 5-Chloro-2-hydroxypyridine-4-boronic acid in scientific research and laboratory experiments. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with various biological molecules. Another potential direction is to study the effects of this compound on various cellular processes and physiological responses, in order to better understand its potential uses in medicine and drug development. Additionally, this compound could be used to synthesize more complex compounds and materials, such as polymers and MOFs, which could have potential applications in a variety of fields. Finally, this compound could be used to develop new catalysts and reagents for use in organic and inorganic chemistry.
合成方法
5-Chloro-2-hydroxypyridine-4-boronic acid is synthesized through a two-step reaction process. The first step involves the reaction of 4-chloro-2-hydroxypyridine (4-Cl-2-HOP) with boronic acid in an aqueous solution. This reaction is catalyzed by an acid, such as hydrochloric acid, and is known as a Suzuki-Miyaura coupling reaction. The second step involves the deprotection of the Boc group by treating the reaction mixture with a base, such as sodium hydroxide. This process yields this compound, which can then be isolated and purified for further use.
属性
IUPAC Name |
(5-chloro-2-oxo-1H-pyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2,10-11H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYAOEQIHNMAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)NC=C1Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

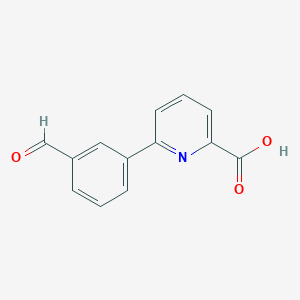
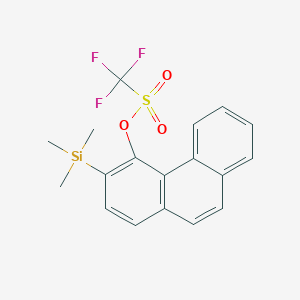
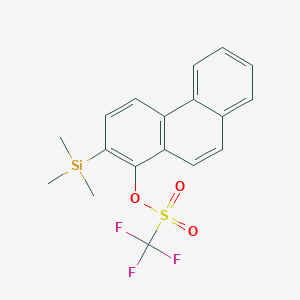
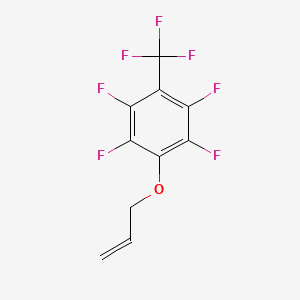
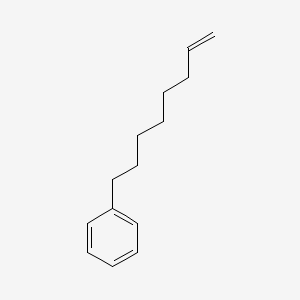
![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)


